N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a nitrobenzohydrazide moiety, making it a subject of interest for researchers in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 3-nitrobenzohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and chloro groups. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- N’-[(E)-[5-(3,4-Dimethoxyphenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide
Uniqueness
N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H11ClN4O6 |
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Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C18H11ClN4O6/c19-16-6-4-13(23(27)28)9-15(16)17-7-5-14(29-17)10-20-21-18(24)11-2-1-3-12(8-11)22(25)26/h1-10H,(H,21,24)/b20-10+ |
InChI Key |
UTSLHUDGBZPJPY-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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